The synthesis of ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves several key steps:
The molecular structure of ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be described using various structural representations:
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)C
FOHKYBGQFPYEOE-UHFFFAOYSA-N
The structure features a tetrahydropyrimidine ring fused with a thienyl group, which contributes to its unique properties. The presence of bromine at the 6-position enhances its reactivity and potential for further chemical transformations .
Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate participates in several chemical reactions:
The mechanism of action for ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is primarily related to its interaction with biological targets:
Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 345.212 g/mol |
Solubility | >39.9 µg/ml |
Purity | Typically 95% |
Melting Point | Not specified |
Storage Conditions | Store according to label instructions |
These properties make it suitable for various laboratory applications and research purposes .
Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2